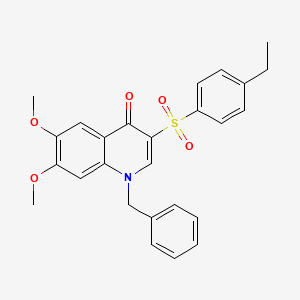

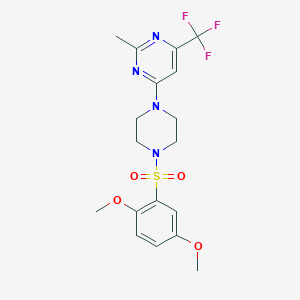

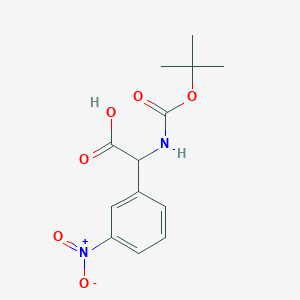

1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is commonly used in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- Advanced Synthesis Techniques : Research demonstrates advancements in synthesis techniques for related compounds, such as the use of Pummerer-type cyclization to enhance cyclization effects through boron trifluoride diethyl etherate, offering insights into potential methods for synthesizing compounds like "1-benzyl-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one" (Saitoh et al., 2001).

- Copper-mediated Sulfonylation : The copper-mediated direct ortho C-H bond sulfonylation with sodium sulfinates, using an 8-aminoquinoline moiety as a directing group, presents a method that could potentially be applied to the synthesis of sulfone-containing quinolines (Liu et al., 2015).

Potential Therapeutic Applications

- Bioactive Molecules : A study on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities indicates the potential for compounds with similar structural motifs to be explored for therapeutic applications (Patel et al., 2009).

Material Science and Chemical Sensing

- Fluorescent Probing : The development of a two-photon fluorescent probe for detecting DTT (dithiothreitol), utilizing a structure that includes a 1,8-naphthalimide and sulfoxide unit, exemplifies the application of complex quinoline derivatives in chemical sensing and imaging (Sun et al., 2018).

Catalysis

- Ionic Liquid Catalysis : The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives showcases the role of related compounds in catalysis and organic reactions, hinting at possible catalytic applications of sulfonyl-containing quinolines (Khaligh, 2014).

Mecanismo De Acción

Target of Action

Many compounds with a quinoline structure are known to interact with DNA and enzymes involved in DNA replication and transcription . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces . The specific mode of action would depend on the exact structure and functional groups of the compound.

Biochemical Pathways

The compound might affect various biochemical pathways depending on its targets. For example, if the compound targets enzymes involved in DNA replication, it might affect the cell cycle and cell proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties such as solubility, stability, and molecular weight. For example, compounds with high solubility and stability are generally better absorbed and have higher bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits enzymes involved in DNA replication, it might result in cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of the compound might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

1-benzyl-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-4-18-10-12-20(13-11-18)33(29,30)25-17-27(16-19-8-6-5-7-9-19)22-15-24(32-3)23(31-2)14-21(22)26(25)28/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRMTNPLJAVAAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2532389.png)

![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2532407.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)